Product packaging for Homofenazine(Cat. No.:CAS No. 3833-99-6)

Homofenazine

Cat. No.: B1220437
CAS No.: 3833-99-6
M. Wt: 451.5 g/mol
InChI Key: LOHNHQLZFYCAEQ-UHFFFAOYSA-N
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Description

Homofenazine (CAS 3833-99-6) is a chemical compound of significant interest in pharmaceutical research. It is a trifluoromethyl-substituted phenothiazine derivative that acts as a typical antipsychotic agent . Its molecular formula is C23H28F3N3OS, with a molecular weight of 451.55 g/mol . Historically, this compound was developed and marketed under brand names such as Pasaden for the treatment of psychiatric conditions . Its main research applications are linked to its dual pharmacological profile as a phenothiazine antipsychotic drug and an anti-anxiety agent . Researchers investigate its mechanism of action, which is characterized by dopamine receptor antagonism, a common trait of compounds in the phenothiazine class . This product is sourced for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. It is provided with a certificate of analysis to ensure identity, purity, and quality for scientific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28F3N3OS B1220437 Homofenazine CAS No. 3833-99-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3833-99-6

Molecular Formula

C23H28F3N3OS

Molecular Weight

451.5 g/mol

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-diazepan-1-yl]ethanol

InChI

InChI=1S/C23H28F3N3OS/c24-23(25,26)18-7-8-22-20(17-18)29(19-5-1-2-6-21(19)31-22)12-4-11-27-9-3-10-28(14-13-27)15-16-30/h1-2,5-8,17,30H,3-4,9-16H2

InChI Key

LOHNHQLZFYCAEQ-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Canonical SMILES

C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Other CAS No.

3833-99-6

Origin of Product

United States

Synthetic Pathways and Chemical Modification Studies of Homofenazine

Methodologies for Homofenazine Chemical Synthesis

The synthesis of this compound is a multi-step process involving the construction of its unique side chain and its attachment to the phenothiazine (B1677639) core. The primary methodology reported involves sequential alkylation reactions. wikipedia.org

Alkylation is a key chemical strategy in the synthesis of this compound, used to form the crucial carbon-nitrogen bonds that connect the side chain to the phenothiazine nucleus. The synthesis involves a two-step alkylation process:

First Alkylation: The initial step is the reaction between 2-(Trifluoromethyl)phenothiazine and 1-(3-bromopropyl)-1,4-diazepane. In this reaction, the nitrogen atom of the phenothiazine ring acts as a nucleophile, displacing the bromide ion from the propyl chain of the diazepane derivative. This forms the intermediate compound, 10-[3-(1,4-diazepan-1-yl)propyl]-2-(trifluoromethyl)phenothiazine. wikipedia.org

Second Alkylation: The intermediate from the first step is then further alkylated. The secondary amine within the diazepane ring of the intermediate reacts with 2-Chloroethanol. This second alkylation completes the side chain, yielding the final this compound molecule. wikipedia.org

This sequential N-alkylation approach is a common and effective strategy for constructing complex side chains on the phenothiazine scaffold. mdpi.comnih.gov

The synthesis of this compound relies on specific precursor molecules that provide the necessary structural components.

Precursors: The key starting materials for the synthesis are:

2-(Trifluoromethyl)phenothiazine: This molecule serves as the core tricyclic structure.

1-(3-bromopropyl)-1,4-diazepane: This reagent provides the initial part of the side chain, including the seven-membered diazepane ring.

2-Chloroethanol: This is the final building block, used to add the hydroxyethyl (B10761427) group to the side chain. wikipedia.org

Intermediate Derivatization: The synthesis proceeds through a distinct chemical intermediate. After the first alkylation, the resulting compound, 10-[3-(1,4-diazepan-1-yl)propyl]-2-(trifluoromethyl)phenothiazine , is isolated or generated in situ. wikipedia.org This intermediate is then derivatized in the second step by the addition of the 2-hydroxyethyl group, a targeted modification that finalizes the desired chemical structure of this compound.

The synthetic pathway is summarized in the table below.

StepReactant 1Reactant 2ProductReaction Type
12-(Trifluoromethyl)phenothiazine1-(3-bromopropyl)-1,4-diazepane10-[3-(1,4-diazepan-1-yl)propyl]-2-(trifluoromethyl)phenothiazineN-Alkylation
210-[3-(1,4-diazepan-1-yl)propyl]-2-(trifluoromethyl)phenothiazine2-ChloroethanolThis compoundN-Alkylation

Stereoselective Synthesis and Chiral Resolution Approaches for this compound Isomers

Based on its chemical structure, this compound is an achiral molecule. It does not possess any stereocenters, such as a chiral carbon atom. Therefore, it does not exist as different stereoisomers (enantiomers or diastereomers). khanacademy.orgyoutube.com As a result, methodologies for stereoselective synthesis or chiral resolution are not applicable to this compound.

While some phenothiazine derivatives do contain chiral centers in their side chains and require chiral resolution techniques for separation, this is not the case for this compound. nih.govnih.gov Processes like diastereomeric salt formation or chiral chromatography, which are used to separate enantiomers, are therefore irrelevant to the synthesis of this specific compound. wikipedia.orgpharmtech.commdpi.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of phenothiazines like this compound are a common practice in medicinal chemistry to explore structure-activity relationships. This typically involves modifying either the tricyclic nucleus or the side chain.

The phenothiazine nucleus can be chemically modified in several ways to create structural analogues. A primary strategy involves altering the type and position of substituents on the two phenyl rings.

Substitution at the 2-position: This is a critical site for modification. In this compound, this position is occupied by a trifluoromethyl (-CF3) group. The electronegativity of the substituent at this position is known to influence the molecule's properties. if-pan.krakow.pl Synthetic strategies would involve starting with different 2-substituted phenothiazine precursors, such as 2-chlorophenothiazine, to create analogues with varying electronic properties.

Other Ring Modifications: While less common, other changes could include adding further substituents to the aromatic rings or altering the tricyclic core itself to create ring analogues, such as thioxanthenes. pharmaguideline.com

Modification of the N-10 side chain is a key strategy for optimizing the preclinical profile of phenothiazine compounds. if-pan.krakow.pl The structure of the side chain significantly impacts the compound's interactions with biological targets.

Alkyl Bridge Length: The length of the alkyl chain connecting the phenothiazine nitrogen to the terminal amine group is a critical parameter. This compound has a three-carbon (propyl) bridge, which is common among potent phenothiazines. egpat.com Synthesizing analogues with two or four-carbon bridges is a standard approach to investigate the impact of this spacing.

Terminal Amine Group: The nature of the terminal amine group is crucial. This compound features a 1,4-diazepane ring, which is a variation of the more common piperazine (B1678402) ring found in drugs like fluphenazine. nih.gov The synthesis of analogues could involve replacing the diazepane ring with other cyclic amines (e.g., piperidine, piperazine) or with non-cyclic amino groups to fine-tune the molecule's basicity and steric properties. if-pan.krakow.pl These changes can be achieved by using different amine-containing precursors in the alkylation step of the synthesis.

The table below outlines common modification strategies for phenothiazine derivatives.

Molecular ComponentModification StrategyExample of Variation
Phenothiazine Nucleus Change substituent at C-2Replace -CF3 with -Cl or -H
Alkyl Side Chain Vary length of the alkyl bridgeChange propyl chain to ethyl or butyl
Terminal Amine Substitute the cyclic amineReplace diazepane with piperazine or piperidine

Preclinical Pharmacological Investigations of Homofenazine

Cellular and Subcellular Pharmacodynamics of Homofenazine

Enzyme Inhibition and Modulation Studies

Information regarding specific enzyme inhibition or modulation studies directly on this compound is limited in the provided search results. Phenothiazine (B1677639) derivatives, as a class, are known to interact with various biological targets, including enzymes, often through mechanisms related to their dopaminergic and other neurotransmitter system activities ijnrd.orgnih.gov. However, without direct experimental data on this compound's interaction with specific enzymes, detailed findings cannot be presented for this subsection.

Membrane Interaction Dynamics and Lipophilic Modulation

This compound, as a phenothiazine derivative, exhibits amphiphilic properties that influence its interaction with biological membranes researchgate.netresearchgate.net. Studies on phenothiazine derivatives have shown that they can interact with lipid bilayers and affect membrane properties. One study indicated that this compound, along with other phenothiazines, forms aggregates and has critical micelle concentrations (CMCs) in the range of 2.1 × 10⁻² mol/L researchgate.net. The addition of sodium chloride was observed to decrease the CMC linearly with increasing salt concentration. These findings suggest that this compound can partition into lipid environments, which is a common characteristic of many psychoactive drugs and influences their distribution and efficacy. The lipophilic nature of phenothiazines is crucial for their ability to cross cell membranes and interact with intracellular targets researchgate.net.

In Vivo Pharmacological Assessments in Preclinical Models

Preclinical studies are essential for understanding a drug's potential therapeutic effects and mechanisms before human trials. While this compound is no longer marketed, its historical development involved such assessments.

Neurochemical Effects of this compound in Animal Brain Regions

Neurophysiological Studies of this compound in Preclinical Systems

Information on this compound's specific neurophysiological effects in preclinical systems is limited. Phenothiazines, as a class, can influence electroencephalographic (EEG) patterns and neuronal activity. For example, some phenothiazines have been noted to suppress neuronal activity in subcortical areas and exhibit myorelaxant activity researchgate.net. However, direct electrophysiological studies (e.g., EEG, evoked potentials, single-unit recordings) specifically investigating this compound's impact on neural circuits or brain activity in animal models are not detailed in the available search results.

Behavioral Pharmacology in Non-Human Species (Focus on Mechanistic Correlates)

Behavioral pharmacology studies are crucial for understanding how a drug affects behavior and its underlying mechanisms. This compound has been included in studies examining the behavioral effects of phenothiazine derivatives. One study mentions the "Effects of chlorpromazine (B137089) and this compound upon a passive avoidance response in rats" scribd.com. This suggests that this compound was evaluated in animal models to assess its impact on learning and memory, specifically in a passive avoidance task, a common paradigm in behavioral pharmacology. Phenothiazines, in general, can influence motor activity and cognitive functions in preclinical models, and understanding these effects can provide mechanistic correlates to their antipsychotic or psychoactive properties nih.govresearchgate.netkarger.comnih.gov. However, specific detailed findings from these behavioral studies for this compound, beyond its use in a passive avoidance response test, are not elaborated upon in the provided search results.

Compound List

this compound

Molecular and Cellular Mechanisms of Homofenazine Action

Elucidation of Ligand-Target Recognition and Binding Sites

The efficacy of Homofenazine, like other drugs, relies on its ability to recognize and bind to specific molecular targets within cellular systems. This interaction is governed by the chemical structure of the compound and the complementary nature of its binding site on the target molecule.

This compound Binding Site Characterization (e.g., Orthosteric vs. Allosteric)

Ligands can interact with protein targets at various sites, broadly categorized as orthosteric or allosteric. Orthosteric ligands bind at the primary active site, often competing directly with the natural substrate or endogenous ligand. Allosteric ligands, conversely, bind to a distinct site on the protein, modulating the receptor's activity indirectly through conformational changes. nih.gov Phenothiazine (B1677639) antipsychotics, including this compound, are primarily known to target G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.org Interactions with these receptors are typically mediated at their orthosteric binding sites, where this compound would compete with endogenous neurotransmitters. While specific experimental data characterizing this compound's binding site as definitively orthosteric or allosteric is not detailed in the provided search results, its classification within the phenothiazine antipsychotic class strongly suggests orthosteric engagement with GPCRs.

Conformational Changes Induced by this compound Binding

The binding of a ligand to its target protein often induces alterations in the protein's three-dimensional structure, known as conformational changes. These changes are critical for initiating or modulating downstream signaling events. nih.govnih.gov For GPCRs, ligand binding triggers a cascade of conformational shifts within the receptor's transmembrane helices, which are then transmitted to the associated intracellular G-proteins. khanacademy.orgyoutube.com These alterations can involve movements of protein loops or domains, and more commonly, rearrangements of amino acid side chains within the binding pocket. nih.govnih.gov Such ligand-induced conformational changes are fundamental to the activation or inhibition of receptor function and the subsequent initiation of intracellular signaling pathways. Although specific studies detailing the precise conformational changes induced by this compound binding are not presented in the retrieved information, this mechanism is a general principle of drug-receptor interaction, particularly for GPCRs.

Intracellular Signaling Pathways Modulated by this compound

Following receptor binding and conformational changes, this compound is expected to modulate various intracellular signaling cascades, influencing cellular function.

G-Protein Coupled Receptor (GPCR) Signaling Transduction

This compound, as a phenothiazine antipsychotic, is understood to exert its effects primarily through modulation of GPCR signaling pathways. wikipedia.org GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses by interacting with heterotrimeric G-proteins, composed of Gα, Gβ, and Gγ subunits. khanacademy.orgyoutube.comnih.gov Upon activation by a ligand, the GPCR acts as a guanine (B1146940) nucleotide exchange factor, promoting the dissociation of GDP from the Gα subunit and its replacement with GTP. youtube.comnih.gov This GTP binding activates the Gα subunit, leading to its dissociation from the Gβγ dimer. khanacademy.orgnih.gov The activated Gα subunit then interacts with various downstream effector molecules, such as adenylyl cyclase or phospholipase C, initiating distinct signaling cascades. nih.govyoutube.com

The Gq pathway, for instance, is a prominent signaling cascade initiated by certain GPCRs. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). youtube.com DAG remains in the membrane and activates protein kinase C (PKC), while IP3 diffuses into the cytoplasm and triggers the release of calcium ions (Ca2+) from intracellular stores like the endoplasmic reticulum. youtube.com These second messengers then mediate a wide array of cellular responses. Given this compound's classification, it is presumed to engage with GPCRs, thereby influencing these G-protein mediated signaling pathways, which are critical targets for antipsychotic drug action. nih.gov

Effects on Kinase and Phosphatase Activities

Intracellular signaling pathways initiated by GPCR activation frequently involve the modulation of protein kinase and phosphatase activities. youtube.com Kinases are enzymes that catalyze the phosphorylation of proteins, a common post-translational modification that regulates protein function, localization, and interaction. Phosphatases, conversely, remove phosphate (B84403) groups. For example, the Gq pathway can lead to the activation of PKC, a serine/threonine kinase, which phosphorylates numerous substrate proteins, thereby altering cellular responses. youtube.com Similarly, other GPCR pathways can activate or inhibit kinases such as protein kinase A (PKA) or calcium-calmodulin dependent kinases (CaMKs). youtube.com While specific data on this compound's direct effects on particular kinases or phosphatases were not found in the provided search results, its engagement with GPCR signaling pathways implies an indirect influence on these enzymatic activities, which are integral to signal amplification, integration, and termination.

Impact on Gene Expression and Epigenetic Mechanisms

Sustained activation or inhibition of intracellular signaling pathways can ultimately lead to long-term changes in gene expression. nih.gov These alterations can be mediated by direct effects on transcription factors or through epigenetic mechanisms, which involve modifications to DNA or associated proteins that alter gene accessibility without changing the underlying DNA sequence. nih.govnih.gov Epigenetic mechanisms include DNA methylation, histone modifications (such as acetylation and methylation), and the action of noncoding RNAs. nih.govnih.gov

Comprehensive Analysis of Neurotransmitter System Interactions

This compound, a compound belonging to the phenothiazine class, exerts its pharmacological effects through intricate interactions with various neurotransmitter systems within the central nervous system. These interactions are crucial for understanding its mechanism of action in modulating brain function. The phenothiazine structure is well-established for its influence on dopaminergic, serotonergic, and other key neurochemical pathways, which are implicated in a range of neurological and psychiatric conditions.

Detailed Mechanisms of Dopaminergic System Modulation

The dopaminergic system is intrinsically linked to the regulation of mood, cognition, motor control, and reward pathways. Dysregulation within this system is a cornerstone of the pathophysiology of disorders such as schizophrenia patsnap.comnih.gov. This compound, in alignment with the known properties of phenothiazines, acts primarily as a dopamine receptor antagonist patsnap.comijnrd.org. Its principal mechanism involves blocking dopamine D2 receptors, a critical target for antipsychotic efficacy patsnap.comnih.gov. By inhibiting dopamine's action at these receptors, this compound mitigates the excessive dopaminergic signaling believed to underlie the positive symptoms of psychosis, including hallucinations and delusions patsnap.com. This blockade helps to stabilize neuronal activity and alleviate these symptoms by reducing dopaminergic neurotransmission patsnap.com.

Serotonergic System Involvement in this compound Action

In addition to its dopaminergic effects, this compound also engages with the serotonergic system patsnap.com. While specific quantitative data for this compound's interaction with individual serotonin receptor subtypes is not detailed in the provided search results, related phenothiazine compounds, such as fluphenazine, demonstrate antagonistic activity at serotonin receptors patsnap.com. This modulation of serotonergic neurotransmission is thought to contribute to the broader therapeutic benefits observed with this class of drugs, potentially influencing mood regulation and reducing anxiety symptoms that frequently co-occur with psychiatric disorders patsnap.com. Research on other compounds has highlighted the significance of interactions with receptors like 5-HT2A and 5-HT2C in mediating antidepressant-like effects, suggesting a potential role for this compound in modulating these pathways nih.gov.

Reciprocal Interactions with Other Neurotransmitter Systems

Summary of Neurotransmitter System Interactions for Phenothiazines (Including this compound)

Neurotransmitter SystemPrimary Mechanism of InteractionKey Receptors Involved (Commonly for Phenothiazines)Potential Clinical Relevance (Inferred for this compound)
Dopaminergic AntagonismD2 receptorsAlleviation of positive psychotic symptoms
Serotonergic Antagonism5-HT2A, 5-HT2C receptors (examples)Potential improvement in mood and reduction of anxiety
Noradrenergic Modulation(Specific receptors not detailed in provided data)Stabilization of overall brain function

Structure Activity Relationship Sar Studies of Homofenazine and Analogues

Influence of Substituent Variations on Receptor Affinity and Selectivity

Modifications to the phenothiazine (B1677639) structure, both on the ring system and the side chain, significantly influence receptor affinity and selectivity, impacting the drug's pharmacological profile.

Impact of Phenothiazine Nucleus Modifications

Substitutions on the phenothiazine nucleus, particularly at the 2-position, are critical for modulating activity. Electron-withdrawing groups, such as a trifluoromethyl (-CF3) group, at this position have been shown to increase potency compared to less electron-withdrawing substituents like chlorine (-Cl) or methoxy (B1213986) (-OCH3) nih.govyoutube.comresearchgate.net. The presence and nature of substituents at the 2-position can influence Van der Waals interactions, which are thought to be important for achieving an active conformation that mimics dopamine (B1211576) nih.govnih.gov. Oxidation of the ring sulfur atom, for instance, can lead to a loss of surface activity in phenothiazine derivatives researchgate.net.

Role of Side Chain Length and Composition

The side chain attached to the N-10 position of the phenothiazine nucleus is vital for activity. A three-carbon (propyl) chain is generally considered optimal for neuroleptic activity youtube.comslideshare.netslideshare.net. Variations in the side chain's length and the nature of the terminal amino group can alter receptor affinity and selectivity. For example, phenothiazines with piperazine-containing side chains often exhibit enhanced activity compared to those with simple alkylamino side chains nih.govyoutube.com. Further modifications, such as the addition of a hydroxyethyl (B10761427) group to the piperazine (B1678402) ring, can also increase potency nih.gov. The critical requirement for a tertiary amino group at the end of the side chain has been consistently observed across many phenothiazine derivatives slideshare.netslideshare.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Homofenazine Derivatives

QSAR modeling provides a mathematical framework to correlate the chemical structure of this compound analogues with their biological activities, enabling the prediction of activity for novel compounds.

Development and Validation of Predictive QSAR Models

The development of robust QSAR models involves rigorous validation to ensure their predictive power and reliability niscpr.res.inmdpi.comnih.govnih.gov. Validation typically includes internal validation (e.g., leave-one-out cross-validation, Q² > 0.5) and external validation using independent test sets (e.g., R²pred > 0.5) niscpr.res.inmdpi.com. Novel validation parameters, such as r²m and R²p, are also employed for a stricter assessment of model quality nih.gov. These models help identify key structural descriptors that significantly influence biological activity, such as lipophilicity, steric, and electronic properties mdpi.com.

Computational Approaches for this compound SAR Analysis

Computational methods are instrumental in analyzing the SAR of this compound and its derivatives. Techniques such as molecular modeling and potential energy calculations can elucidate the active conformations of these molecules and explain observed structure-activity trends nih.govnih.gov. Fragment similarity scoring and dynamic programming can be used to align analogue series and explore SAR transfer potential across different targets, aiding in the design of new compounds with desired properties nih.gov. The identification of key structural features and their correlation with biological endpoints through QSAR modeling allows for the rational design of more potent and selective phenothiazine-based drugs.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand, such as this compound, to a target biomolecule, typically a protein receptor. This process involves estimating the binding affinity and identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that contribute to the stability of the complex frontiersin.orgfrontiersin.orgnih.gov. By simulating how a molecule fits into the binding site of a target, docking can provide insights into the molecular basis of its pharmacological activity and help explain SAR trends observed through experimental studies.

Molecular dynamics (MD) simulations complement docking by providing a time-dependent perspective on molecular interactions. These simulations track the movement of atoms in the ligand-receptor complex over time, revealing the dynamic behavior, conformational flexibility, and stability of the binding. MD simulations are crucial for assessing the robustness of docked poses, understanding conformational changes induced by ligand binding, and identifying transient interactions that may be critical for efficacy frontiersin.orgfrontiersin.orgnih.gov. For phenothiazine derivatives like this compound, which are known to interact with various targets including dopamine and serotonin (B10506) receptors, docking and MD simulations can elucidate how structural modifications to the phenothiazine core or its side chain influence binding affinity and selectivity towards specific receptor subtypes.

While specific published studies detailing molecular docking and dynamics simulations performed directly on this compound are not extensively documented in the readily accessible literature, these methodologies are standard in modern drug discovery. When applied to phenothiazines, these techniques typically involve:

Protein Preparation: Obtaining or modeling the three-dimensional structure of the target protein.

Ligand Preparation: Generating a 3D structure of this compound and optimizing its protonation state and conformation.

Docking: Using algorithms to predict the binding pose of this compound within the target's active site.

Molecular Dynamics Simulation: Running simulations to observe the stability and dynamic interactions of the docked complex over a specified period (e.g., nanoseconds).

Analysis: Evaluating binding energies, identifying key amino acid residues involved in binding, and analyzing conformational changes.

These computational approaches are instrumental in understanding how structural features of this compound contribute to its interaction with biological targets, thereby informing SAR.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a method that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for a molecule to exert a specific biological activity. A pharmacophore model serves as a template that captures the critical molecular recognition properties necessary for binding to a biological target nih.govnih.gov. These models can be derived from known active compounds (ligand-based) or from the structural information of the target protein (structure-based) nih.gov.

Once a pharmacophore model is established, it can be used for virtual screening. Virtual screening involves computationally searching large databases of chemical compounds to identify molecules that best match the pharmacophore features. This process helps in the discovery of novel lead compounds with potential therapeutic activity and provides a means to explore the SAR of a chemical series by identifying compounds that align well with the pharmacophore nih.govnih.govresearchgate.net.

For phenothiazines, pharmacophore models might highlight the importance of the tricyclic phenothiazine scaffold, the basic nitrogen atom in the flexible side chain (often protonated at physiological pH), and specific hydrophobic or aromatic interactions with receptor binding pockets. By analyzing a series of phenothiazine derivatives with known activities, researchers can build pharmacophore models that capture the essence of their interaction with targets like dopamine receptors. Virtual screening using such models can then identify new compounds with similar pharmacophoric attributes, potentially leading to agents with improved efficacy or altered selectivity profiles.

Although specific pharmacophore models and virtual screening studies focused on this compound are not detailed here, the principles of these techniques are widely applied to phenothiazine chemistry to understand SAR and discover new bioactive agents nih.govresearchgate.netnih.govresearchgate.netnih.gov.

Data Table: Physical-Chemical Properties of Phenothiazine Derivatives

Advanced Methodologies in Homofenazine Research

Application of High-Throughput Screening (HTS) Techniques for Ligand Discovery

High-Throughput Screening (HTS) has become a cornerstone in the early stages of drug discovery, enabling the rapid assessment of vast libraries of chemical compounds for their potential to interact with specific biological targets. acs.orgnih.gov In the context of Homofenazine research, HTS is instrumental in identifying novel ligands that may modulate its target pathways, potentially leading to the discovery of new therapeutic agents with improved efficacy or different pharmacological profiles.

The HTS process involves the miniaturization and automation of assays to test hundreds of thousands of compounds daily. nih.govyoutube.com These campaigns can be designed as either target-based or phenotype-based screens. For this compound, a target-based screen might focus on identifying compounds that bind to dopamine (B1211576) or other neurotransmitter receptors with high affinity and selectivity. Phenotypic screens, on the other hand, would assess the effects of compounds on cellular models to identify molecules that produce a desired physiological response, such as the reversal of a disease-related cellular phenotype. nih.gov

Active compounds, or "hits," identified from an initial HTS campaign undergo further validation through secondary assays and dose-response studies to confirm their activity and determine their potency. osti.gov The structural information from these confirmed hits provides a foundation for medicinal chemistry efforts to optimize lead compounds. While direct HTS campaigns for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to similar compound classes. For instance, HTS has been used to screen for novel phenothiazine (B1677639) derivatives with potential anticancer activities. acs.org

Table 1: Illustrative High-Throughput Screening (HTS) Cascade for this compound-Related Ligand Discovery

Screening PhaseAssay TypeObjectiveThroughput CapacityExample Technology
Primary ScreenTarget-Based (e.g., Radioligand Binding Assay)Identify initial "hits" from a large compound library that interact with a specific receptor (e.g., Dopamine D2 receptor).>100,000 compounds/dayAutomated liquid handlers, multi-well plate readers. youtube.com
Hit ConfirmationOrthogonal Biochemical Assay (e.g., TR-FRET)Confirm the activity of primary hits using a different assay technology to eliminate false positives. osti.gov1,000-10,000 compounds/dayTime-Resolved Fluorescence Resonance Energy Transfer.
Dose-Response & PotencyCell-Based Functional Assay (e.g., cAMP measurement)Determine the potency (IC50/EC50) of confirmed hits in a physiologically relevant system.100-1,000 compounds/dayLuminescence-based reporter gene assays.
Selectivity ProfilingPanel of Receptor Binding AssaysAssess the binding affinity of potent compounds against a panel of related and unrelated receptors to determine selectivity.<100 compounds/dayRadioligand binding against a receptor panel.

Advanced Spectroscopic and Chromatographic Methods in this compound Analysis

The precise analysis and characterization of this compound and its metabolites are critical for understanding its pharmacokinetics and metabolism. Advanced chromatographic and spectroscopic techniques offer the necessary sensitivity and selectivity for these studies. unige.chmdpi.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the techniques of choice for separating this compound from complex biological matrices like plasma or urine. mdpi.com These methods, often coupled with mass spectrometry, provide robust and reproducible quantification. The use of modern column technologies and solvent systems allows for rapid and efficient separation of the parent compound from its various metabolites. unige.ch

Spectroscopic Methods: Mass Spectrometry (MS) is a powerful tool for the structural elucidation and quantification of this compound. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) are routinely used. acs.orgresearchgate.net Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed to generate ions for MS analysis. acs.org For instance, ESI is particularly useful for phenothiazine derivatives with basic side chains that are easily protonated. acs.org High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, facilitating the identification of unknown metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, used to confirm the chemical structure of synthesized this compound and its novel derivatives. nih.govresearchgate.netresearchgate.net

Table 2: Application of Advanced Analytical Techniques in this compound Research

TechniqueAbbreviationPrimary ApplicationKey Information Provided
Ultra-High-Performance Liquid ChromatographyUHPLCSeparation of this compound and its metabolites from biological samples.Retention time for identification; separation for quantification.
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSHighly selective quantification and structural confirmation. acs.orgParent/product ion transitions for specific detection; fragmentation patterns for structural information.
High-Resolution Mass SpectrometryHR-MSIdentification of unknown metabolites and degradation products.Accurate mass-to-charge ratio for elemental composition determination.
Nuclear Magnetic Resonance SpectroscopyNMRUnambiguous structural elucidation of the pure compound and its derivatives. nih.govDetailed information on the molecular structure and connectivity of atoms.
Liquid Chromatography/Electrochemistry/FluorescenceLC/EC/FluorescenceSensitive detection based on electrochemical conversion to fluorescent products (e.g., sulfoxides). acs.orgHigh sensitivity for detecting low concentrations in biological fluids.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

To fully understand the biological impact of this compound, researchers are moving beyond single-target interactions to a systems-level perspective. The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a comprehensive view of the molecular changes induced by the compound. biobide.comnih.gov

Genomics and Transcriptomics: These approaches analyze the entire set of genes (genome) or RNA transcripts (transcriptome) to identify genetic variations or changes in gene expression that may influence an individual's response to this compound. This can help in identifying biomarkers for treatment response or understanding pathways modulated by the drug. biobide.com

Proteomics: Proteomics involves the large-scale study of proteins. broadinstitute.org Using advanced mass spectrometry-based techniques, researchers can quantify changes in the abundance of thousands of proteins in cells or tissues following treatment with this compound. youtube.comnih.gov This can reveal the specific cellular signaling networks and pathways that are directly or indirectly affected by the drug. broadinstitute.org Post-translational modifications (PTMs), which are critical for protein function, can also be profiled. youtube.com

Metabolomics: This field focuses on the comprehensive analysis of metabolites, the small-molecule end products of cellular processes. By profiling the metabolome, scientists can gain insights into the metabolic pathways perturbed by this compound, providing a functional readout of the cellular state. nih.gov

Integrating data from these different omics layers provides a more complete and mechanistic understanding of this compound's action, from gene expression changes to alterations in protein networks and metabolic function. nih.gov

Table 3: Hypothetical Integration of Omics Data for this compound Mechanistic Studies

Omics TechnologyData GeneratedPotential Mechanistic Insight for this compound
Transcriptomics (RNA-Seq)Differential gene expression profiles in neuronal cells.Identification of genes and pathways (e.g., dopamine signaling, neuroinflammation) whose expression is altered by this compound.
Proteomics (LC-MS/MS)Changes in protein abundance and phosphorylation status.Reveals downstream effects on signaling cascades (e.g., MAPK, Akt pathways) and identifies direct or indirect protein targets. broadinstitute.org
Metabolomics (GC-MS, LC-MS)Alterations in the levels of neurotransmitters, lipids, and energy metabolites.Provides a functional readout of cellular changes, such as impact on neuronal energy metabolism or neurotransmitter turnover.
Multi-Omics IntegrationCorrelated changes across genes, proteins, and metabolites.Constructs a comprehensive model of this compound's mechanism of action, linking initial target engagement to broad cellular responses.

Development of Novel In Vitro and In Vivo Model Systems for this compound Research

The development of more predictive and biologically relevant model systems is crucial for translating preclinical findings into clinical success. Research on this compound benefits from advancements in both in vitro (cell-based) and in vivo (animal) models.

In Vitro Models: Traditional 2D cell cultures are being supplemented with more complex systems. Three-dimensional (3D) cell cultures, such as neurospheres or organoids, can better replicate the complex cell-cell interactions and microenvironment of the brain. nih.gov These models are valuable for studying the effects of this compound on neuronal development, connectivity, and function in a more tissue-like context. Phototoxicity studies of phenothiazines have been conducted using in vitro assays on substrates like cultured murine fibroblasts and isolated red blood cell membranes. nih.gov Furthermore, cytotoxicity of novel phenothiazine derivatives has been screened using liver cancer cell lines. nih.govacs.org

In Vivo Models: Rodent models remain essential for studying the behavioral and systemic effects of antipsychotic compounds like this compound. scielo.br Drug-induced models, such as those using NMDA receptor antagonists (e.g., phencyclidine, ketamine) or dopamine agonists (e.g., amphetamine), are used to replicate certain symptoms of psychosis in animals and to predict antipsychotic efficacy. nih.govacnp.org Genetic models, including transgenic or knockout mice with alterations in genes relevant to neuropsychiatric disorders, allow for the investigation of how specific genetic backgrounds influence the response to this compound. nih.govnih.gov More recently, the zebrafish has emerged as a valuable vertebrate model for higher-throughput in vivo screening of toxicity and behavioral effects of new phenothiazine derivatives. nih.govacs.org

Table 4: Comparison of Model Systems for this compound Research

Model SystemTypePrimary UseAdvantagesLimitations
Cultured Neuronal CellsIn VitroInitial screening, mechanism of action studies.High-throughput, controlled environment, mechanistic detail.Lacks systemic complexity and tissue architecture.
Brain OrganoidsIn VitroStudying effects on neurodevelopment and complex cellular interactions.3D structure, cellular diversity, human-derived (iPSC).Lack of vasculature, incomplete maturation, variability.
Zebrafish LarvaeIn VivoEarly-stage toxicity and behavioral screening. nih.govHigh-throughput potential, genetic tractability, optical transparency.Physiological differences from mammals.
Rodent Models (Drug-Induced)In VivoPredicting antipsychotic-like efficacy and side effects. scielo.brWell-validated behavioral paradigms, good predictive validity for certain effects. acnp.orgMay not fully recapitulate the underlying pathology of the human disorder. nih.gov
Transgenic Mouse ModelsIn VivoInvestigating gene-drug interactions and disease pathology. researchgate.netHigh construct validity for specific genetic factors.Complex phenotypes, potential species differences in gene function. acnp.org

Future Directions and Unexplored Avenues in Homofenazine Research

Identification of Novel Molecular Targets and Pathways

The therapeutic effects of phenothiazines have historically been attributed to their antagonism of dopamine (B1211576) D2 receptors. nih.gov While this mechanism is crucial for their antipsychotic effects, emerging research on the broader phenothiazine (B1677639) class suggests that their pharmacological actions are more complex. nih.govacs.orgnih.gov Future investigations into homofenazine should prioritize the identification of novel molecular targets and the elucidation of its effects on non-dopaminergic pathways.

Beyond Dopamine: Initial research has shown that phenothiazines can modulate various neurotransmitter systems, including cholinergic and glutamatergic signaling. acs.orgmdpi.com A critical avenue for future research is to systematically screen this compound against a wide array of receptors, enzymes, and ion channels to uncover previously unknown interactions. This could reveal novel mechanisms of action and suggest new therapeutic indications. For example, the modulation of glutamate (B1630785) neurotransmission could have implications for treating cognitive symptoms in schizophrenia or other neurological disorders. nih.gov Similarly, understanding its effects on cholinergic pathways could be relevant for neurodegenerative diseases. researchgate.net

Table 1: Potential Non-Dopaminergic Systems for this compound Investigation

Neurotransmitter SystemPotential Therapeutic RelevanceKey Receptors/Pathways to Investigate
Glutamatergic Cognitive deficits, neuroprotectionNMDA, AMPA receptors
Serotonergic Mood disorders, negative symptoms of psychosis5-HT2A, 5-HT1A receptors nih.govnih.gov
Cholinergic Cognitive impairment in neurodegenerative diseasesMuscarinic and nicotinic receptors nih.gov
Adrenergic Mood and anxiety disordersAlpha-1 and Alpha-2 adrenergic receptors mdpi.com

This table is interactive. Click on the headers to sort.

Exploration of this compound's Effects in Underexplored Preclinical Disease Models

The application of this compound has been predominantly in the field of psychiatry. However, the diverse biological activities observed in other phenothiazine derivatives suggest that this compound could be effective in a range of other diseases. nih.gov Exploring its efficacy in underexplored preclinical disease models is a crucial step toward repurposing this drug.

Oncology: Several phenothiazines have demonstrated anti-cancer properties in vitro. nih.govnih.gov Future studies should evaluate this compound's potential as an anti-neoplastic agent. nih.gov Preclinical models of various cancers, such as liver cancer, glioblastoma, and leukemia, could be employed. nih.govnih.govnih.gov Xenograft and patient-derived xenograft (PDX) models in immunocompromised mice would be particularly valuable for assessing its in vivo efficacy. nih.govnih.govmdpi.com

Neurodegenerative Diseases: The neuroprotective potential of phenothiazine derivatives warrants investigation. nih.gov Preclinical models of Alzheimer's and Parkinson's disease could be utilized to explore whether this compound can mitigate neuronal loss, reduce protein aggregation, or improve cognitive and motor function. nih.govyoutube.commdpi.comnih.govscielo.br The use of animal models like zebrafish can also provide valuable insights into its neuro-modulatory activity and potential toxicity. nih.govacs.org

Infectious Diseases: Historically, some phenothiazine derivatives, like methylene (B1212753) blue, were used as anti-infective agents. wikipedia.org Given the rise of antibiotic resistance, exploring the potential antimicrobial and antiviral properties of this compound in relevant preclinical models is a promising, yet underexplored, avenue.

Rational Design of this compound Analogues with Enhanced Preclinical Profiles

While this compound has therapeutic benefits, there is always room for improvement in terms of efficacy, selectivity, and side-effect profile. Rational drug design provides a powerful approach to develop novel this compound analogues with enhanced preclinical characteristics. researchgate.netnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the chemical structure of this compound can help to identify the key molecular features responsible for its therapeutic effects and adverse reactions. johnshopkins.edu For instance, altering the side chain of the phenothiazine core can significantly impact its potency and receptor-binding profile. nih.govnih.gov Computational modeling and in silico screening can guide the synthesis of new derivatives with predicted improvements. researchgate.netmdpi.com

Table 2: Strategies for this compound Analogue Design

Design StrategyDesired OutcomeExample Modification
Increase Potency Higher efficacy at lower concentrationsModification of the piperazine (B1678402) or homopiperazine (B121016) ring nih.govnih.gov
Enhance Selectivity Reduced off-target effects and side effectsAltering substituents on the phenothiazine ring system johnshopkins.edu
Improve Pharmacokinetics Better absorption, distribution, metabolism, and excretionIntroduction of polar or lipophilic groups
Reduce Toxicity Improved safety profileIsosteric replacements of potentially toxic functional groups

This table is interactive. Click on the headers to sort.

Translational Research Perspectives from Fundamental this compound Studies

The ultimate goal of fundamental research is to improve human health. Therefore, a clear translational perspective is essential when exploring the future of this compound. This involves bridging the gap between preclinical discoveries and clinical applications.

Biomarker Development: Identifying biomarkers that can predict a patient's response to this compound or its analogues would be a significant advancement in personalizing treatment. nih.govnih.gov These could be genetic markers, protein expression levels, or imaging signatures that correlate with treatment outcomes. mdpi.com For instance, if this compound is found to have anti-cancer effects, identifying biomarkers of sensitivity could help in selecting patients who are most likely to benefit from the therapy.

Repurposing and Clinical Trials: Should preclinical studies in new disease models yield promising results, the path to repurposing this compound for new indications can be pursued. Because the safety profile of existing drugs is often well-characterized, the drug development timeline can potentially be accelerated. mdpi.com Well-designed clinical trials will be necessary to establish the efficacy and safety of this compound for any new indications.

The future of this compound research is ripe with possibilities. By moving beyond its known function as a dopamine antagonist and embracing a multidisciplinary approach that includes novel target identification, exploration in new disease models, rational drug design, and a strong focus on translational outcomes, the full therapeutic potential of this compound can be realized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.